

# Flavocoxid vs. NSAIDs: Safety Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

[Get Quote](#)

The table below summarizes key safety outcomes from a 2020 comparative study of flavocoxid and prescription NSAIDs.

| Safety Outcome                  | Flavocoxid Group<br>(Incidence Rate per 1,000<br>Person-Years) | NSAIDs Group<br>(Incidence Rate per 1,000<br>Person-Years) | Adjusted<br>Hazard Ratio<br>(aHR) |
|---------------------------------|----------------------------------------------------------------|------------------------------------------------------------|-----------------------------------|
| Hospitalized GI<br>Bleeding     | 5.3 (95% CI: 1.7–12.3)                                         | 10.2 (95% CI: 5.9–16.3)                                    | 0.49 (95% CI:<br>0.18–1.68)       |
| Hospitalized Liver<br>Injury    | 3.2 (95% CI: 0.7–9.3)                                          | 2.4 (95% CI: 0.7–6.1)                                      | 1.16 (95% CI:<br>0.23–6.01)       |
| Hypersensitivity<br>Pneumonitis | 1.1 (95% CI: 0.0–5.9)                                          | 0.0 (95% CI: 0.0–2.2)                                      | Not Reported                      |
| Myocardial<br>Infarction (MI)   | Not Specified                                                  | Not Specified                                              | No Significant<br>Difference      |
| Acute Kidney Injury<br>(AKI)    | Not Specified                                                  | Not Specified                                              | No Significant<br>Difference      |

Source: Levy et al. (2020), *Osteoarthritis and Cartilage* [1].

## Detailed Experimental Protocols

For transparency and reproducibility, here are the methodologies from the key studies cited.

### Comparative Safety Study (Levy et al., 2020)

This study provides the most direct comparative data on flavocoxid versus NSAIDs [1].

- **Data Source:** MarketScan commercial claims data (2006-2017).
- **Study Population:** Identified patients in the U.S. who initiated treatment with either flavocoxid or a prescription NSAID.
- **Study Design:** A retrospective cohort study using propensity score matching to balance patient characteristics between the flavocoxid and NSAID groups in a 1:2 ratio. This resulted in 3,337 flavocoxid users and 6,674 NSAID users for analysis.
- **Outcome Measurement:** The incidence rates (IR) of pre-specified safety events were calculated. Poisson regression was used to compute incidence rates, and Cox regression was used to calculate adjusted hazard ratios (aHR), controlling for potential confounding factors.
- **Outcomes Assessed:** The primary outcomes were hospitalization for hypersensitivity pneumonitis, liver injury, gastrointestinal (GI) bleeding, myocardial infarction (MI), and acute kidney injury (AKI).

### Broader NSAID Safety Profile (Network Meta-Analysis, 2025)

While not specific to flavocoxid, this recent analysis provides context on the safety profiles of various NSAIDs, which can serve as a benchmark [2] [3].

- **Data Sources:** A systematic search of PubMed, Web of Science, Embase, and the Cochrane Library up to June 1, 2024.
- **Study Selection:** Included 31 Randomized Controlled Trials (RCTs) involving 68,539 patients with knee osteoarthritis, assessing 16 different interventions.
- **Statistical Analysis:** A Bayesian network meta-analysis (NMA) was performed using a random-effects model. Efficacy and safety were compared using Mean Differences (MD) for continuous outcomes (e.g., pain scores) and Odds Ratios (OR) for dichotomous outcomes (e.g., adverse event rates), both with 95% Confidence Intervals (CI). Analysis was conducted using Stata and Metalnsight software.

## Visualizing the Evidence and Mechanisms

The following diagrams illustrate the core concepts and relationships discussed in the research.



[Click to download full resolution via product page](#)

Diagram 1: Retrospective Cohort Study Workflow



[Click to download full resolution via product page](#)

Diagram 2: Proposed Mechanism for Differentiated Safety

## Interpretation and Analysis for Researchers

- **GI Safety as a Potential Advantage:** The most notable finding is the lower rate of GI bleeding with flavocoxid. Although the confidence interval crosses 1.0 (indicating statistical uncertainty), the point estimate (aHR = 0.49) suggests a halving of the risk compared to traditional NSAIDs. This potential benefit is significant given that GI complications are a well-documented class effect of NSAIDs [1] [4].
- **Liver and Lung Safety:** The incidence rates for liver injury and hypersensitivity pneumonitis were low for both groups. While the rate of pneumonitis was slightly higher with flavocoxid, the very low number of events and wide confidence intervals make it difficult to draw firm conclusions. This finding, however, aligns with prior case reports that initially raised safety flags about the drug [1].
- **Cardiovascular and Renal Safety:** The study found no significant difference in the risks of myocardial infarction or acute kidney injury between flavocoxid and NSAIDs [1]. This is an important finding, as some NSAIDs, particularly selective COX-2 inhibitors, are known to carry an increased cardiovascular risk [2] [5] [4].

## Recommendations for Further Research

The current evidence base is limited, primarily resting on a single retrospective study. To build a more robust comparison guide, I suggest you:

- **Search for Clinical Trials:** Look for earlier, smaller-scale pilot studies and randomized controlled trials (RCTs) on flavocoxid. The 2020 study references several, which may provide efficacy data and supplemental safety information [1].
- **Consult Regulatory Sources:** Check the U.S. FDA and European EMA websites for official product information, safety alerts, or review documents related to flavocoxid (Limbrel). These can provide crucial context on the recognized risk-benefit profile [1].
- **Monitor for Newer Studies:** As the most direct comparative evidence is from 2020, setting up alerts for new pharmacoepidemiological studies or systematic reviews is recommended to capture any emerging data.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Comparative safety of flavocoxid vs prescription NSAIDs ... [pubmed.ncbi.nlm.nih.gov]
2. Assessing the efficacy and safety of different nonsteroidal ... [pmc.ncbi.nlm.nih.gov]
3. Assessing the efficacy and safety of different nonsteroidal anti ... [journals.plos.org]
4. Overall Compilation of adverse effects of non-steroidal ... [frontiersin.org]
5. Exploring the Cardiovascular Safety Profile of Ibuprofen [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Flavocoxid vs. NSAIDs: Safety Profile Comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541159#recoflavone-vs-nsaids-safety-profile>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)